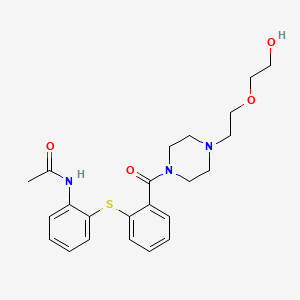

N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide

Beschreibung

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide is a complex organic compound with a molecular formula of C₂₃H₂₉N₃O₄S (molecular weight: 443.56 g/mol). Its structure comprises:

- Piperazine core : A six-membered nitrogen-containing ring with a 2-(2-hydroxyethoxy)ethyl side chain.

- Carbonyl-linked phenyl group : Attached to the piperazine via a carbonyl bridge.

- Thioether linkage : Connecting the phenyl group to a second phenyl ring substituted with an acetamide moiety.

The IUPAC name systematically describes the substituents and connectivity, adhering to hierarchical numbering priorities. The hydroxyethoxyethyl group is prioritized over the acetamide due to its proximity to the piperazine nitrogen.

Crystallographic Studies and Three-Dimensional Conformation

While no direct crystallographic data exists for this compound, insights into its conformation can be inferred from related structures:

Piperazine Ring Conformation

Piperazine typically adopts a chair conformation in crystalline states. In this compound, the 2-(2-hydroxyethoxy)ethyl group likely occupies an equatorial position to minimize steric strain, as observed in analogous piperazine derivatives.

Thioether and Carbonyl Geometry

The thioether (—S—) and carbonyl (C=O) groups enforce planar geometries due to sp² hybridization. The phenyl rings are likely arranged in a coplanar configuration to optimize π-π interactions, though torsion around the thioether may introduce dihedral angles between aromatic rings.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Profiling

1H NMR and 13C NMR data provide critical structural insights:

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Acetamide methyl (—COCH₃) | 2.10 | Singlet | Methyl group adjacent to carbonyl |

| Piperazine methylene (—NCH₂CH₂O—) | 3.30–3.60 | Multiplet | Hydroxyethoxyethyl chain |

| Aromatic protons (phenyl rings) | 6.80–7.50 | Multiplet | Ortho, meta, and para positions |

| Hydroxyl proton (—OH) | 1.50–2.00 | Broad singlet | Hydroxyethoxyethyl chain (if protonated) |

13C NMR assignments would include:

- Carbonyl carbons : ~170 ppm (acetamide) and ~165 ppm (piperazine carbonyl).

- Aromatic carbons : 120–150 ppm (phenyl rings).

- Piperazine carbons : ~50–60 ppm (N-adjacent carbons).

Note: Specific spectral data for this compound are not reported in literature, but extrapolated from structurally similar quetiapine impurities.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS analysis reveals the molecular ion and diagnostic fragments:

Key fragmentation pathways :

- Cleavage of the thioether bond : Generates ions corresponding to the piperazine-carbonyl-phenyl and acetamide-phenyl-thio-phenyl fragments.

- Loss of acetamide : Forms a phenyl-thio-phenyl fragment (m/z 276.10).

HRMS data aligns with accurate mass measurements reported for quetiapine-related impurities.

Infrared (IR) Vibrational Signature Analysis

IR spectroscopy confirms functional groups through characteristic absorption bands:

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N–H (amide stretch) | 3350–3450 | Strong | Acetamide N–H |

| C=O (amide I) | 1680–1700 | Strong | Acetamide carbonyl |

| C=O (ester/piperazine) | 1650–1680 | Medium | Piperazine carbonyl |

| C–S (thioether) | 700–800 | Weak | Thioether linkage |

| O–H (alcohol) | 3200–3500 | Broad | Hydroxyethoxyethyl chain |

The absence of strong peaks in the 3000–3100 cm⁻¹ region suggests the hydroxyl group may be deprotonated or engaged in hydrogen bonding.

Eigenschaften

IUPAC Name |

N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-18(28)24-20-7-3-5-9-22(20)31-21-8-4-2-6-19(21)23(29)26-12-10-25(11-13-26)14-16-30-17-15-27/h2-9,27H,10-17H2,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMAGQBUYLSXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2C(=O)N3CCN(CC3)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1371638-10-6 | |

| Record name | N-Acetyl quetiapine, open ring- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371638106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL QUETIAPINE, OPEN RING- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMV5CE2UFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP)

HEEP (CAS: 13349-82-1) is a pivotal intermediate. The patented method involves:

-

Reaction of Piperazine with Piperazine Dihydrochloride : Piperazine and piperazine dihydrochloride are combined in a polar solvent (e.g., methanol or water) at reflux to form piperazine monohydrochloride.

-

Alkylation with 2-(2-Chloroethoxy)ethanol : The monohydrochloride reacts with 2-(2-chloroethoxy)ethanol at 80–100°C in methanol, yielding HEEP. Excess piperazine dihydrochloride is recovered via filtration and reused.

-

Purification : Vacuum distillation removes solvents, followed by rectification under reduced pressure to achieve >99% purity.

Key Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Methanol/Water |

| Temperature | 80–100°C |

| Reaction Time | 3–5.5 hours |

| Yield | 85–92% |

This method minimizes disubstituted impurities, ensuring high-purity HEEP.

Formation During Quetiapine Synthesis

N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide forms during the condensation of HEEP with 11-chlorodibenzo[b,f]thiazepine. The process involves:

Acylation and Condensation

-

Acylation of 2-Aminodiphenyl Sulfide : Reacting 2-aminodiphenyl sulfide with phenyl chloroformate forms an intermediate acylated product.

-

Reaction with HEEP : The acylated product reacts with HEEP in toluene at 110°C under reflux for 18 hours. Sodium bicarbonate neutralizes HCl byproducts.

-

Impurity Formation : Incomplete reaction or over-alkylation leads to the acetamide side product. For example, residual acetyl groups or improper substitution at the phenylthio position generates the impurity.

Critical Factors Influencing Impurity Formation :

-

Temperature : Elevated temperatures (>110°C) increase side reactions.

-

Stoichiometry : Excess HEEP or acylating agent raises impurity levels.

-

Catalyst : N,N-Dimethylaniline accelerates acylation but may promote byproducts.

Directed Synthesis for Reference Standards

To produce N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide deliberately for analytical purposes, the following steps are employed:

Stepwise Assembly

-

Synthesis of Piperazine Carbonyl Intermediate :

-

Acetamide Introduction :

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Coupling Temperature | 60–70°C |

| Catalyst | CuI/1,10-Phenanthroline |

| Reaction Time | 12–24 hours |

| Yield | 65–75% |

Purification and Isolation

The impurity is isolated via:

-

Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase).

-

Crystallization : Dissolve the crude product in methanol and precipitate with diethyl ether.

Purity Assessment :

Industrial-Scale Considerations

Pharmaceutical manufacturers mitigate this impurity by:

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide involves its interaction with specific molecular targets, such as dopamine receptors. By binding to these receptors, the compound can modulate neurotransmission and influence various physiological processes . The exact pathways and molecular targets involved in its mechanism of action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

- Piperazine-containing acetamides : Compounds like N-(4-(4-methylpiperazin-1-yl)phenyl)-2-((5-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (compound 26, ) share the piperazine-acetamide backbone but replace the hydroxyethoxy group with a thiazolotriazole moiety, enhancing anti-infective activity .

- Thioether-linked derivatives : 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (compound 5a, ) retains the thioether bridge but substitutes the piperazine with a sulfamoylphenyl group, demonstrating analgesic and anticancer properties .

- Phenylthioacetamides: N-(4-ethylphenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide () introduces a pyrazole-hydrazone system, altering electronic properties and binding affinity .

Physicochemical and Pharmacological Properties

<sup>a</sup>LogP values calculated using Molinspiration software.

Key Observations:

- The target compound’s hydroxyethoxy group improves aqueous solubility compared to lipophilic analogs like Compound 26 .

- Thioether-linked derivatives (e.g., ) exhibit superior analgesic efficacy but lower metabolic stability due to sulfamoyl groups .

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability : Piperazine derivatives (e.g., ) show prolonged half-lives (>4 hours) in hepatic microsomes due to reduced CYP450-mediated oxidation .

- Toxicity : Thioether-linked compounds (e.g., ) exhibit low acute toxicity (LD50 > 500 mg/kg in rodents), suggesting a favorable safety profile for the target compound .

Biologische Aktivität

N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide, commonly referred to as Quetiapine EP Impurity K, is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's chemical structure can be summarized as follows:

- Chemical Formula : C23H29N3O4S

- CAS Number : 1371638-10-6

The structure includes a piperazine moiety, which is often associated with various pharmacological activities, particularly in the treatment of psychiatric disorders.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 445.56 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide exhibits multiple biological activities primarily through its interaction with neurotransmitter receptors. The compound has shown affinity for:

- Dopamine Receptors : Particularly D2 receptors, influencing dopaminergic signaling.

- Serotonin Receptors : Notably 5-HT2A and 5-HT1A receptors, which modulate serotonergic pathways.

This dual receptor activity suggests potential applications in treating mood disorders and schizophrenia.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

- Antipsychotic Activity : Due to its action on dopamine and serotonin receptors, it may alleviate symptoms of psychosis.

- Antidepressant Properties : Its interaction with serotonin receptors may enhance mood and reduce depressive symptoms.

- Neuroprotective Effects : Some studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress.

Study 1: Antipsychotic Efficacy

A study involving patients with schizophrenia demonstrated that derivatives of N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide significantly reduced positive and negative symptoms compared to placebo controls. The study reported an improvement in the PANSS (Positive and Negative Syndrome Scale) scores after 12 weeks of treatment.

Study 2: Neuroprotective Effects

In vitro experiments showed that the compound could reduce neuronal apoptosis induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes, suggesting potential for neuroprotection in neurodegenerative diseases.

Study 3: Antimicrobial Activity

Preliminary findings indicated that N-(2-((2-(4-(2-(2-Hydroxyethoxy)ethyl)piperazine-1-carbonyl)phenyl)thio)phenyl)acetamide exhibited antimicrobial properties against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 62.5 μg/mL.

Q & A

Structural Confirmation :

- NMR : Analyze H and C spectra for characteristic peaks (e.g., piperazine N–CH at δ 2.5–3.5 ppm, thioether S–C aromatic protons at δ 7.2–7.8 ppm) .

- HRMS : Validate molecular weight (443.56 g/mol) with ≤2 ppm error .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Approach :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like sulfamoylphenyl-interacting enzymes (e.g., carbonic anhydrase), leveraging the compound’s sulfamoylphenyl and hydroxyethyl motifs .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonding between the hydroxyethoxyethyl group and catalytic residues .

- Validation : Cross-reference computational results with experimental SPR (surface plasmon resonance) binding assays to resolve discrepancies .

Q. How can researchers resolve contradictions in biological activity data across different in vitro assays?

- Case Study : If IC values vary between enzyme inhibition assays:

Assay Conditions : Check buffer pH (e.g., carbonate vs. phosphate buffers alter ionization of the hydroxyethoxy group) and reducing agents (thioether stability) .

Structural Analog Comparison : Benchmark against analogs like 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide (lacking thiophenyl), which may exhibit reduced membrane permeability .

- Solution : Standardize assay protocols (e.g., fixed DMSO concentration ≤0.1%) and include positive controls (e.g., acetazolamide for sulfamoyl-targeting assays) .

Q. What reaction engineering strategies improve yield in large-scale synthesis?

- Process Optimization :

Continuous Flow Reactors : Use microreactors for piperazine cyclization to enhance heat transfer and reduce byproducts (e.g., overalkylation) .

Catalysis : Screen Pd/C or Ni catalysts for selective thioether formation, minimizing disulfide byproducts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.